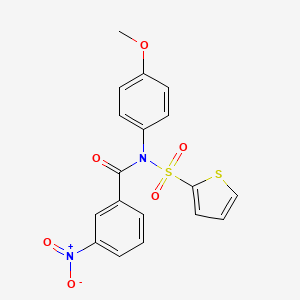![molecular formula C26H27NO6 B3593769 METHYL 2-(4,7-DIMETHYL-2-OXO-5-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE](/img/structure/B3593769.png)
METHYL 2-(4,7-DIMETHYL-2-OXO-5-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE
概要
説明
METHYL 2-(4,7-DIMETHYL-2-OXO-5-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a pyrrolidinyl phenyl group, and a methyl acetate moiety. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4,7-DIMETHYL-2-OXO-5-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation reaction, where phenol reacts with β-ketoester in the presence of a strong acid catalyst.
Introduction of the pyrrolidinyl phenyl group: This step involves the nucleophilic substitution reaction where the chromen-2-one core reacts with a pyrrolidinyl phenyl halide under basic conditions.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to enhance yield, reduce waste, and improve overall efficiency.
化学反応の分析
Types of Reactions
METHYL 2-(4,7-DIMETHYL-2-OXO-5-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl phenyl group, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of METHYL 2-(4,7-DIMETHYL-2-OXO-5-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
Coumarin derivatives: Similar in structure due to the chromen-2-one core.
Indole derivatives: Share similar biological activities and synthetic routes.
Imidazole derivatives: Known for their diverse biological activities and synthetic versatility.
Uniqueness
METHYL 2-(4,7-DIMETHYL-2-OXO-5-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
methyl 2-[4,7-dimethyl-2-oxo-5-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]chromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-16-12-22(25-17(2)20(14-24(29)31-3)26(30)33-23(25)13-16)32-15-21(28)18-6-8-19(9-7-18)27-10-4-5-11-27/h6-9,12-13H,4-5,10-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLCXZZXRLDHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC(=O)C3=CC=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B3593688.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B3593702.png)
![N-benzyl-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3593705.png)

![METHYL 2-{5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE](/img/structure/B3593714.png)
![2-(thiophen-2-yl)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B3593719.png)
![METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE](/img/structure/B3593725.png)
![METHYL 2-[5-(CARBAMOYLMETHOXY)-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE](/img/structure/B3593732.png)
![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL BENZOATE](/img/structure/B3593739.png)
![N-[3-(BENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B3593751.png)
![3-METHOXY-4-[(4-NITROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3593759.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B3593767.png)
![METHYL 4-[({3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}OXY)METHYL]BENZOATE](/img/structure/B3593788.png)
